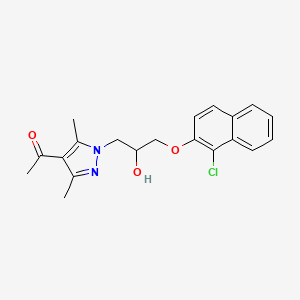

1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Description

This compound belongs to the pyrazole-ethanone family, characterized by a 3,5-dimethylpyrazole core linked to an ethanone group. Its unique structural features include a 1-chloronaphthalen-2-yloxy substituent attached to a 2-hydroxypropyl chain, which distinguishes it from simpler pyrazole derivatives.

Properties

IUPAC Name |

1-[1-[3-(1-chloronaphthalen-2-yl)oxy-2-hydroxypropyl]-3,5-dimethylpyrazol-4-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-12-19(14(3)24)13(2)23(22-12)10-16(25)11-26-18-9-8-15-6-4-5-7-17(15)20(18)21/h4-9,16,25H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQVAHSSGJQLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chloronaphthalene intermediate: This step involves the chlorination of naphthalene to produce 1-chloronaphthalene.

Synthesis of the hydroxypropyl intermediate: The chloronaphthalene intermediate is then reacted with a suitable epoxide, such as propylene oxide, under basic conditions to form the hydroxypropyl intermediate.

Formation of the pyrazole ring: The hydroxypropyl intermediate is then reacted with a suitable hydrazine derivative to form the pyrazole ring.

Final coupling reaction: The pyrazole intermediate is then coupled with an appropriate acylating agent, such as acetyl chloride, to form the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The chloronaphthalene moiety can be reduced to form a corresponding naphthyl derivative.

Substitution: The chlorine atom in the chloronaphthalene moiety can be substituted with other nucleophiles, such as amines or thiols.

Acylation: The pyrazole ring can undergo acylation reactions to form various acyl derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is not well understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing various cellular processes.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a common pyrazole-ethanone backbone with the following analogs (see Table 1 for details):

- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: A simpler analog lacking substituents on the pyrazole ring .

- (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanones: Derivatives with diazenyl and chlorophenyl groups, such as compounds 22 and 28 .

- 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: A dihydropyrazole derivative with methoxy and chlorophenyl groups .

Key Structural Differences :

Physicochemical Properties

*LogP values estimated using fragment-based methods.

The target compound’s higher LogP compared to simpler analogs (e.g., ) suggests greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The hydroxyl group in the 2-hydroxypropyl chain could mitigate this by enabling hydrogen bonding .

Biological Activity

The compound 1-(1-(3-((1-chloronaphthalen-2-yl)oxy)-2-hydroxypropyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C18H20ClN3O3

- IUPAC Name : this compound

Cytotoxic Effects

Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that related compounds induce apoptosis in glioma cells, suggesting potential therapeutic applications in oncology .

Table 1: Cytotoxicity Data of Related Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5f | C6 Glioma | 5.13 | Apoptosis induction |

| 5-FU | C6 Glioma | 8.34 | Chemotherapeutic agent |

| 1-(Chloro-naphthalen) | A549 Lung | TBD | TBD |

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity due to the presence of hydroxyl and ether functional groups. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .

The biological activity of this compound may be attributed to its ability to modulate several cellular pathways:

- Apoptosis Induction : The mechanism by which the compound induces cell death involves the activation of caspases and the mitochondrial pathway .

- Cytokine Modulation : It may reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .

Case Studies

A recent study evaluated the effects of a related pyrazole derivative on cancer cell lines and reported significant findings:

Q & A

Q. What in vitro models are suitable for assessing this compound’s anticancer potential?

- Methodology :

- Use Dalton’s lymphoma ascites (DLA) or MCF-7 cell lines with MTT assays .

- Compare IC₅₀ values against doxorubicin (positive control) and validate via apoptosis markers (e.g., caspase-3 activation) .

Structural Modifications

Q. Which substituents enhance bioactivity while maintaining low toxicity?

- Findings :

- Electron-withdrawing groups (e.g., -NO₂ at position 3) improve antimicrobial activity but may increase cytotoxicity .

- Methoxy groups (e.g., -OCH₃) enhance solubility without compromising potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.